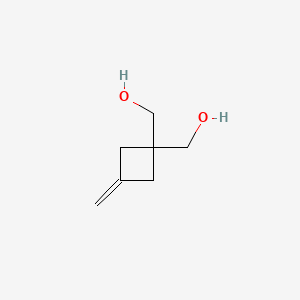

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester

Übersicht

Beschreibung

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester, also known as Boc-D-Pro-4-azido-OCH3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a proline derivative that contains an azide group, which makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets.

Wissenschaftliche Forschungsanwendungen

Enantiospecific Synthesis

The compound has been utilized in enantioselective synthesis, particularly in the creation of (4R)-1-azabicyclo[2.2.1]heptane derivatives. This process involves a series of reactions, starting from trans-4-hydroxy-L-proline, which is then converted into key intermediates like (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. This pathway is significant in the synthesis of complex bicyclic structures, highlighting the compound's role in intricate synthetic processes (Houghton et al., 1993).

Synthesis of Tertiary Butyl Esters

Another application lies in the direct synthesis of tertiary butyl esters. The compound has been utilized in flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds. This method is noted for its efficiency, versatility, and sustainability, compared to traditional batch processes (Degennaro et al., 2016).

As a Pharmaceutical Intermediate

The compound has also been used as an important intermediate in the synthesis of pharmaceuticals, specifically peptide drugs. One such application includes the synthesis of (S)-1-fluorenylmethoxycarbonyl-4-azido-L-proline from (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline ethyl ester. This process involves mesylation, azide displacement, hydrolysis, and condensation steps (Sheng Chun-quan, 2004).

Development of Optically Active Derivatives

The compound is instrumental in the synthesis of optically active derivatives. One example is the efficient synthesis of protected 4-hydroxyprolinols from (2S,4R)-trans-4-Hydroxy-L-proline, where it plays a key role in maintaining the chiral center during ether introduction and subsequent reactions. These optically active derivatives have applications in the development of biologically active compounds or as chiral auxiliary subunits (Friedemann et al., 2012).

Catalyzing Enantioselective Reactions

The compound has been used in catalyzing enantioselective reactions, like the CuI/trans-4-hydroxy-l-proline-catalyzed coupling reaction. This process is used to create alpha-aryl all-carbon quaternary centers enantioselectively, achieving up to 93% ee with tert-butyl ester. The reaction conditions are noted for their mildness, demonstrating the compound's potential in facilitating gentle yet effective chemical transformations (Xie et al., 2006).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMWOSPZUZYNW-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

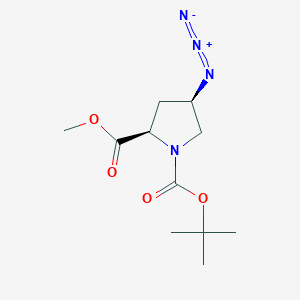

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

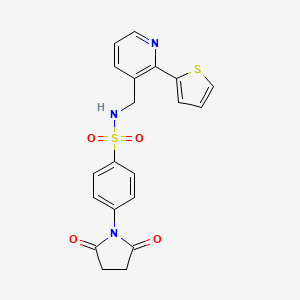

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)

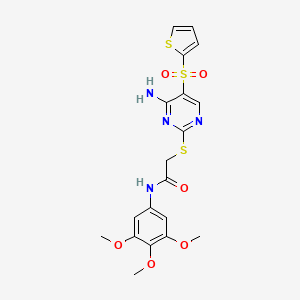

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)